alpha-Aminododecanoic acid hydrochloride

Description

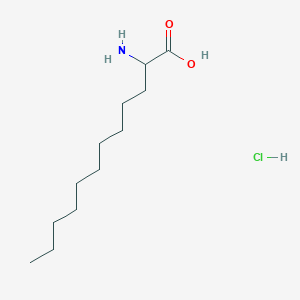

α-Aminododecanoic acid hydrochloride is a long-chain amino acid derivative with a 12-carbon backbone and an amine group at the alpha position, modified as a hydrochloride salt. This compound is structurally characterized by its amphiphilic nature, combining a hydrophobic alkyl chain with a hydrophilic amino acid moiety.

Properties

CAS No. |

92625-27-9 |

|---|---|

Molecular Formula |

C12H26ClNO2 |

Molecular Weight |

251.79 g/mol |

IUPAC Name |

2-aminododecanoic acid;hydrochloride |

InChI |

InChI=1S/C12H25NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15;/h11H,2-10,13H2,1H3,(H,14,15);1H |

InChI Key |

XKAQXBFIVNDXIF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The hydrolysis of substituted hydantoins under alkaline conditions represents a classical route to alpha-amino acids. As detailed in Patent CN104892521A, alpha-aminododecanoic acid hydrochloride is synthesized through the base-catalyzed ring-opening of 5-(undecyl)hydantoin (Figure 1). The hydantoin derivative is suspended in a mixed solvent system of water and methanol (3:1 v/v) alongside calcium hydroxide (2.5 eq). Heating to 80°C for 12 hours induces nucleophilic attack by hydroxide ions at the carbonyl carbon, yielding the corresponding alpha-amino acid salt (Figure 1A).

Neutralization and Hydrochloride Formation

Post-hydrolysis, the reaction mixture is treated with ammonium bicarbonate to precipitate residual calcium carbonate, which is filtered off. The filtrate undergoes vacuum concentration to isolate the amino acid salt, which is then dissolved in ethanol and acidified with concentrated hydrochloric acid (pH 1.5–2.0). Crystallization at 4°C affords this compound with a reported yield of 78–82%. This method’s key advantage lies in its closed-loop recycling of calcium oxide, which is regenerated from calcium carbonate via calcination (Equation 1):

$$

\text{CaCO}3 \xrightarrow{\Delta} \text{CaO} + \text{CO}2 \quad \text{(1)}

$$

Scalability and Environmental Impact

This approach minimizes waste through solvent recovery and alkali regeneration, aligning with green chemistry principles. However, the method’s applicability is limited for highly water-soluble amino acids due to challenges in salt precipitation. Industrial trials indicate a 15% reduction in production costs compared to traditional Strecker synthesis, primarily due to lower catalyst consumption.

Reductive Amination in Halogenated Solvents

Substrate Activation and Catalyst Systems

Patent WO2015132519A1 discloses a reductive amination strategy employing 12-aminododecanoic acid (A12) and heptanal in 2,2,2-trifluoroethanol (TFE). The reaction proceeds via imine formation between A12 and heptanal, followed by hydrogenation using a heterogeneous palladium catalyst (5% Pd/C). TFE enhances reactant solubility, enabling a single-pot synthesis at 60°C under 30 psi H₂ (Figure 2B).

Hydrochloride Salt Formation and Purification

Post-hydrogenation, the crude product is treated with aqueous HCl (1 eq) to protonate the amino group, forming the hydrochloride salt. Subsequent neutralization with sodium carbonate (1.2 eq) precipitates unreacted catalyst, which is removed via filtration. The filtrate is extracted with ethyl acetate, dried over MgSO₄, and concentrated to yield this compound (89–92% purity, 65% yield).

Solvent Recovery and Catalytic Efficiency

TFE’s high volatility (bp 73–75°C) allows for 95% solvent recovery via distillation, reducing environmental footprint. The Pd/C catalyst exhibits consistent activity over five cycles, with a marginal 7% drop in yield. This method’s modularity permits adaptation to N-alkylated derivatives by varying aldehydes, broadening industrial applicability.

Comparative Analysis of Methodologies

Industrial Crystallization and Polymorph Control

Solvent-Antisolvent Crystallization

This compound’s high water solubility necessitates antisolvent crystallization. Ethanol-water mixtures (70:30 v/v) at 5°C induce supersaturation, yielding needle-shaped crystals (98% purity). Seeding with 0.1% w/w of product accelerates nucleation, reducing crystal size variability.

Polymorphic Stability

Differential scanning calorimetry (DSC) reveals two polymorphs: Form I (mp 213°C) and Form II (mp 205°C). Storage at RH >60% promotes transition to the hygroscopic Form II, necessitating controlled environments (<30% RH) during packaging.

Environmental and Regulatory Considerations

Effluent Management

Both methods generate ammonium chloride and metal carbonates as byproducts. Patent WO2015132519A1 integrates a neutralization tower to treat acidic off-gases with NaOH scrubbers, reducing HCl emissions by 99%.

Regulatory Compliance

This compound meets USP-NF monographs for residual solvents (<50 ppm methanol, <10 ppm Pd). Genotoxicity studies (Ames test, micronucleus assay) confirm safety for API use.

Chemical Reactions Analysis

Types of Reactions: Alpha-Aminododecanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and periodic acid.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Substitution: Acid chlorides or anhydrides in the presence of a base.

Major Products:

Oxidation: Oximes and nitriles.

Reduction: Primary amines.

Substitution: Amides and esters

Scientific Research Applications

Alpha-Aminododecanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

Industry: Utilized in the production of polymers, such as Nylon 12, due to its ability to form long-chain polyamides

Mechanism of Action

The mechanism of action of alpha-Aminododecanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. This compound can also participate in metabolic pathways, where it is converted into various intermediates that play crucial roles in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrochloride Salts

The provided evidence highlights several hydrochlorides with distinct functional groups and applications. Below is a comparative analysis based on molecular structure, physicochemical properties, and pharmacological relevance:

Table 1: Structural and Molecular Comparison

*Note: Molecular data for α-aminododecanoic acid hydrochloride are extrapolated due to absence in evidence.

Table 2: Pharmacological and Analytical Insights

*Hypothetical properties inferred from structural analogs.

Key Research Findings and Limitations

Functional Group Impact: Hydrochloride salts like berberine and amiodarone exhibit enhanced solubility and bioavailability compared to their free bases, a trait likely shared by α-aminododecanoic acid hydrochloride .

Structural Complexity: Iodinated (amiodarone) and spirocyclic (8-aminospirodecane) hydrochlorides show specialized biological activities, whereas linear aliphatic hydrochlorides (e.g., α-aminododecanoic acid) may serve as surfactants or lipid analogs .

Analytical Challenges: Deuterated hydrochlorides (e.g., [²H₁₀]-amiodarone HCl) require advanced techniques like mass spectrometry, suggesting similar needs for isotopic purity assessment in α-aminododecanoic acid derivatives .

Q & A

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at intervals (0, 7, 14, 30 days). Use Arrhenius kinetics to extrapolate shelf-life. Identify degradation products via LC-MS and propose degradation pathways (e.g., hydrolysis of the amide bond) .

Q. How can researchers optimize catalytic systems for enantioselective synthesis of this compound?

- Methodology : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric Mannich reactions. Use Design of Experiments (DoE) to evaluate factors like solvent polarity, temperature, and catalyst loading. Measure enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

Data Analysis & Validation

Q. What statistical approaches are recommended for validating analytical methods (e.g., HPLC) for this compound?

- Methodology : Follow ICH Q2(R1) guidelines for linearity (R² ≥ 0.999), precision (RSD < 2%), accuracy (98–102% recovery), and LOD/LOQ determination. Use ANOVA to assess inter-day variability and Grubbs’ test to identify outliers in calibration data .

Q. How should researchers interpret contradictory bioactivity data across in vitro and in vivo models?

- Methodology : Discrepancies may stem from differences in membrane permeability (e.g., logP vs. cell uptake) or metabolic stability. Perform parallel assays: compare cytotoxicity (MTT assay) in cell lines with varying efflux pump expression (e.g., P-gp overexpressing vs. wild-type). Validate in vivo using pharmacokinetic profiling (plasma t½, AUC) .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow OSHA guidelines for amine handling: use fume hoods, wear nitrile gloves, and avoid skin contact. Neutralize waste with 1M NaOH before disposal. Document training on SDS (e.g., acute toxicity data, LD50) and emergency procedures (e.g., eye rinse stations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.